molecular formula C16H20ClN3O2 B2634825 5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol CAS No. 305372-66-1

5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol

Cat. No. B2634825
CAS RN: 305372-66-1
M. Wt: 321.81
InChI Key: SDGUUNRSWOTADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which is a part of the compound, has been a focus in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .


Chemical Reactions Analysis

The key step in the synthesis of piperazine derivatives includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

Corrosion Inhibition

5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol derivatives have been studied for their corrosion inhibitory effects. El Faydy et al. (2020) found that certain 8-Hydroxyquinoline-based piperazine compounds, similar in structure to the compound , effectively inhibit corrosion in steel within HCl electrolytes. Their experimental and theoretical analyses showed significant improvement in anti-corrosion properties, with the molecules forming a protective film on the steel surface and exhibiting mixed-type inhibitory activity (El faydy, et al., 2020).

Medicinal Chemistry

The structure of 7-chloro-4-(piperazin-1-yl)quinoline, a core component of the compound, is significant in medicinal chemistry. El-Azzouny et al. (2020) note that it has diverse pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and other activities. This indicates the potential for the compound to be used in various therapeutic applications (El-Azzouny, et al., 2020).

Antimicrobial Properties

Patel et al. (2007) synthesized a series of quinolone derivatives, similar to 5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol, and evaluated their antibacterial and antifungal activities. Their findings suggest potential applications of these compounds in treating bacterial and fungal infections (Patel, et al., 2007).

Anticancer Research

Solomon et al. (2010) designed 4-piperazinylquinoline derivatives for anti-breast cancer applications. The study indicates the potential of quinoline derivatives, similar to the compound , in developing new classes of anti-cancer agents, specifically against breast cancer (Solomon, et al., 2010).

Anti-corrosion and Biological Activity

Douche et al. (2020) researched the anti-corrosion properties of synthesized 8-hydroxyquinoline derivatives, showing the potential of these compounds in protecting metals in acidic environments. This research also touches on the possible biological activity of these derivatives (Douche, et al., 2020).

properties

IUPAC Name

5-chloro-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c17-14-10-12(16(22)15-13(14)2-1-3-18-15)11-20-6-4-19(5-7-20)8-9-21/h1-3,10,21-22H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGUUNRSWOTADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.